N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzothiazole core, which is known for its diverse biological activities, linked to a pyrazine and azetidine moiety, enhancing its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the benzothiazole ring through the condensation of o-phenylenediamine with carbon disulfide in an alkaline medium. The pyrazine and azetidine moieties are introduced through subsequent reactions involving appropriate halogenated intermediates and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where halogenated intermediates react with nucleophiles to form new bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological profile.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with enzymes and receptors, modulating their activity. The pyrazine and azetidine moieties enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-(pyrazin-2-yl)azetidin-3-ol
- 2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid
- N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine
Uniqueness
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of a benzothiazole core with pyrazine and azetidine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-20(12-8-21(9-12)15-7-17-4-5-18-15)16(22)11-2-3-13-14(6-11)23-10-19-13/h2-7,10,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGZSTISARKFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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